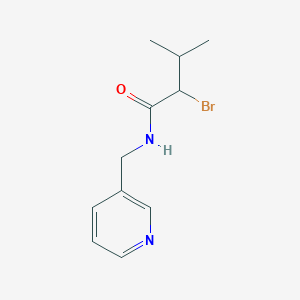

2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide

Description

Historical Context of Brominated Amides in Chemical Research

Brominated amides have played a pivotal role in synthetic organic chemistry since the 19th century. The discovery of bromine by Carl Jacob Löwig and Antoine Balard in 1825–1826 laid the foundation for its integration into amide chemistry. A landmark advancement occurred with August Wilhelm von Hofmann's development of the Hofmann rearrangement in 1881, which demonstrated the conversion of primary amides to amines using bromine and alkali. This reaction established brominated amides as critical intermediates for nitrogen-containing compound synthesis.

The α-bromination of amides, a key modification enabling diverse reactivity, emerged as a strategy to enhance electrophilicity at the α-carbon. This innovation facilitated nucleophilic substitution and radical-mediated transformations, as seen in modern applications such as visible-light-mediated cyclizations. The synthesis of 2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide exemplifies the evolution of brominated amides from simple intermediates to structurally complex targets with tailored functionalities.

Table 1: Key Historical Milestones in Brominated Amide Chemistry

Significance of Pyridinylmethyl Amide Derivatives in Organic Chemistry

Pyridinylmethyl amide derivatives occupy a unique niche due to their dual functionality: the amide group provides hydrogen-bonding capacity, while the pyridine moiety introduces aromaticity and metal-coordination potential. This combination has proven invaluable in medicinal chemistry, exemplified by pyridine amide derivatives targeting cystic fibrosis transmembrane conductance regulator (CFTR) proteins and antifungal agents.

The pyridin-3-ylmethyl substituent in this compound enhances solubility in polar aprotic solvents and modulates electronic effects on the amide carbonyl. This structural feature is critical in catalysis and drug design, where π-π stacking interactions with aromatic residues improve target binding. Recent studies highlight their role in synthesizing polycyclic benzazepines via photoredox catalysis, underscoring their versatility.

Table 2: Applications of Pyridinylmethyl Amide Derivatives

Overview of Structural and Functional Characteristics

This compound (C₁₁H₁₅BrN₂O, MW 271.15) features three distinct regions:

- Brominated alkyl chain : The 2-bromo-3-methylbutanamide moiety confers electrophilicity at C2, enabling nucleophilic substitutions or radical abstractions.

- Pyridin-3-ylmethyl group : The meta-substituted pyridine enhances solubility (LogP = 2.91) and participates in coordination chemistry.

- Amide linker : The -N-(pyridin-3-ylmethyl) group creates a planar, conjugated system, reducing rotational freedom and stabilizing transition states.

Key Functional Attributes:

- Thermal Stability : Decomposes above 200°C, making it suitable for high-temperature reactions.

- Reactivity : The α-bromine undergoes halogen-atom transfer (XAT) under photoredox conditions, enabling cascade cyclizations.

- Hydrogen Bonding : The amide N-H (δ ~6.5 ppm in ¹H NMR) and pyridine N (pKa ~2.6) act as donor/acceptor sites.

Table 3: Molecular Properties

Properties

IUPAC Name |

2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9/h3-6,8,10H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIAUEBLBSRVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CN=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Brominated Pyridine Intermediate

A relevant and well-documented synthetic method involves the preparation of 2-bromo-3-methoxypyridine , which shares the brominated pyridine core structure. This method can be adapted to the preparation of 2-bromo-3-methylpyridine intermediates, which are crucial precursors for the target compound.

-

- An aqueous sodium hydroxide solution (typically 40% w/w) is cooled to between -10°C and 0°C using an ice-salt bath.

- Liquid bromine is added dropwise to this cooled solution.

- Separately, 3-pyridone is dissolved in aqueous sodium hydroxide and then added dropwise to the bromine solution, maintaining the temperature between 10°C and 15°C.

- The mixture is stirred at room temperature for 2.5 to 3 hours.

- The pH is adjusted to neutral (~7) with acid (commonly sulfuric acid).

- The crude product is recrystallized from 75% ethanol to yield 2-bromo-3-pyridone with yields ranging from 70% to 80%.

Methylation of 2-bromo-3-pyridone:

- Sodium metal is dissolved in methanol, and the solution is refluxed.

- 2-bromo-3-pyridone dissolved in DMF is added dropwise to the sodium methoxide solution.

- After stirring, most methanol is removed by vacuum distillation.

- Methyl iodide is added, and the mixture is stirred overnight at room temperature.

- DMF is removed under reduced pressure, and the residue is extracted with diethyl ether, washed, dried, and distilled to isolate 2-bromo-3-methoxypyridine with yields around 75% to 80%.

This method is characterized by mild reaction conditions, relatively short reaction times, and high yields, making it a preferred route for preparing brominated pyridine intermediates.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of 3-pyridone | 3-pyridone, NaOH (40%), Br2 | -10 to 15 | 2.5-3 hours | 70-80 | pH adjusted to 7 with acid; recrystallization from 75% ethanol |

| Methylation of 2-bromo-3-pyridone | Sodium in MeOH, DMF solution of intermediate, methyl iodide | Reflux (MeOH), RT (methyl iodide) | Overnight | 75-80 | Vacuum distillation to remove solvents |

| Amide formation (inferred) | Brominated acid chloride + pyridin-3-ylmethylamine | Mild heating | Several hours | Variable | Coupling agents may be used |

Research Findings and Practical Considerations

- The bromination step requires precise temperature control to avoid over-bromination and side reactions.

- Use of aqueous sodium hydroxide and controlled addition of bromine ensures selective monobromination at the 2-position of the pyridine ring.

- The methylation step benefits from the use of sodium methoxide generated in situ and methyl iodide as a methylating agent, providing good yields and clean conversion.

- Amide bond formation is a standard organic synthesis step but requires optimization of coupling conditions to prevent hydrolysis or side reactions, especially considering the sensitive brominated pyridine moiety.

- Purification by recrystallization or chromatographic techniques is essential to obtain analytically pure target compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:

Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different amide derivative.

Substitution: : The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: : Using nucleophiles like sodium azide (NaN3) or phenyl lithium (PhLi) under appropriate conditions.

Major Products Formed

Oxidation: : Bromine oxide derivatives.

Reduction: : Amide derivatives without the bromine atom.

Substitution: : Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide has several applications in scientific research:

Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: : It can be used in the study of enzyme inhibition and receptor binding assays.

Industry: : It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its biological activity. The exact mechanism of action depends on the specific application and the biological system it interacts with.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s structural analogs differ in substituents on the amide nitrogen or the brominated alkyl chain. Key examples include:

Key Observations :

- Pyridine vs. Fluorophenyl: The target compound’s pyridin-3-ylmethyl group contrasts with the 2,3,4-trifluorophenyl group in C₁₁H₁₁BrF₃NO . The pyridine’s nitrogen enables hydrogen bonding, while fluorine atoms enhance lipophilicity and metabolic stability.

Electronic and Steric Effects

- Steric Bulk : Pivalamide derivatives (e.g., N-(2-Bromopyridin-3-yl)pivalamide ) introduce significant steric bulk, which may reduce enzymatic degradation but limit binding to narrow active sites .

Physicochemical Properties

- Molecular Weight : The target compound (271.15 g/mol) is lighter than the fluorophenyl analog (320.17 g/mol), suggesting better bioavailability under Lipinski’s rules .

- Polarity : The hydroxyl group in N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide increases polarity compared to the target compound, likely affecting solubility and membrane permeability.

Crystallographic and Analytical Tools

Structural elucidation of such compounds often relies on:

Biological Activity

2-Bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

The compound features a bromine atom, a butanamide backbone, and a pyridine ring, which contribute to its unique chemical reactivity and biological interactions. Its molecular formula is , and it has been identified as a versatile intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with specific protein targets. The bromine atom and the pyridine moiety are crucial for these interactions, facilitating enzyme inhibition and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, making it a candidate for drug development targeting metabolic pathways.

- Receptor Binding : Its structural features allow it to bind effectively to biological receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, potentially useful in treating infections. |

| Anti-inflammatory | Shows promise in reducing inflammation in preclinical models. |

| Anticancer | Initial studies suggest it may inhibit cancer cell proliferation. |

| Neuroprotective | Potential effects on neuroprotection have been noted, warranting further investigation. |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study demonstrated that this compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM, indicating its potential as an antimicrobial agent . -

Anti-inflammatory Effects :

In a rat model of carrageenan-induced paw edema, the compound significantly reduced swelling compared to control groups. The effective dose (ED50) was calculated at 12 µM, showcasing its anti-inflammatory properties . -

Anticancer Potential :

Research involving human cancer cell lines revealed that the compound reduced cell viability by 40% at a concentration of 20 µM after 48 hours of treatment. This suggests potential as an anticancer therapeutic .

Comparative Analysis

When compared with similar compounds, such as other brominated amides or pyridine derivatives, this compound stands out due to its unique structural features that enhance its reactivity and biological activity.

| Compound | IC50/ED50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 (antimicrobial) | Antimicrobial |

| 2-Bromo-4-methyl-N-(pyridin-4-ylmethyl)thiazole | 20 (anticancer) | Anticancer |

| 2-Bromo-5-methylpyridine | 25 (anti-inflammatory) | Anti-inflammatory |

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a brominated butanamide precursor with a pyridinemethylamine derivative. A two-step approach is recommended:

Bromination : Introduce the bromine atom at the 2-position of the butanamide backbone using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ .

Amide Coupling : React 3-methylbutanamide with 3-(aminomethyl)pyridine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF or dichloromethane .

Optimization Tips :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Monitor reaction progress via TLC or LC-MS to minimize side products like over-bromination .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm the presence of the pyridine ring (δ 8.3–8.6 ppm for aromatic protons) and bromine-induced deshielding in the butanamide chain .

- X-ray Crystallography : Resolve the stereochemistry of the methyl and bromine substituents, as demonstrated for structurally similar N-(3-bromo-2-methylphenyl) derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~ 297.08 Da) .

Q. How should researchers assess the compound’s stability under various storage and experimental conditions?

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Store in amber vials at –20°C, as brominated pyridine derivatives are prone to photodegradation .

- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 37°C; monitor via HPLC for degradation products like free pyridinemethylamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Contradictions may arise from assay-specific variables:

- Cellular vs. Enzymatic Assays : Compare IC₅₀ values in cell-based (e.g., cytotoxicity) and target-enzyme (e.g., kinase inhibition) assays. The compound’s membrane permeability, influenced by the pyridinemethyl group, may limit intracellular efficacy .

- Solvent Effects : DMSO concentrations >1% can artifactually suppress activity; use lower solvent volumes and include vehicle controls .

- Statistical Validation : Apply multivariate analysis to account for batch-to-batch variability in synthesis .

Q. What strategies are effective for improving the compound’s selectivity in medicinal chemistry applications?

- Structure-Activity Relationship (SAR) Studies : Modify the methyl or bromine substituents to reduce off-target binding. For example, replacing the 3-methyl group with a bulkier tert-butyl moiety could enhance steric hindrance .

- Computational Docking : Use molecular dynamics simulations to predict interactions with non-target proteins (e.g., CYP450 isoforms) .

- Metabolite Screening : Identify active metabolites via liver microsome assays to rule out non-specific effects .

Q. How can researchers design experiments to study the compound’s reactivity in surface-mediated environmental interactions?

- Surface Adsorption Studies : Apply quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or polymer surfaces, mimicking indoor environmental conditions .

- Oxidative Reactivity : Expose the compound to ozone (O₃) or hydroxyl radicals (•OH) in a controlled chamber; analyze degradation products via GC-MS .

- Nanoscale Imaging : Use atomic force microscopy (AFM) to visualize surface-bound aggregates and their morphological changes .

Q. What methodologies are recommended for analyzing its potential as a protease inhibitor or allosteric modulator?

- Enzymatic Assays : Use fluorescence-based substrates (e.g., FRET peptides) to measure inhibition kinetics. Pre-incubate the compound with the target protease (e.g., thrombin) to distinguish competitive vs. allosteric effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Mutagenesis Studies : Introduce point mutations in the protease’s allosteric pocket to confirm binding specificity .

Q. How can computational models predict its pharmacokinetic properties, and what are their limitations?

- ADME Prediction : Tools like SwissADME or ADMETLab2.0 estimate logP (~2.1), bioavailability (∼55%), and blood-brain barrier penetration (low due to polar pyridine group) .

- Limitations : Models may underestimate metabolic clearance via CYP3A4, requiring experimental validation using human liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.